molecular formula C9H14N2O2S B2695786 N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine CAS No. 2201540-59-0

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine

Cat. No.: B2695786
CAS No.: 2201540-59-0
M. Wt: 214.28
InChI Key: BBXRJLHQLRVPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine typically involves the reaction of a thiazole derivative with an appropriate oxolan-3-amine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps like purification through recrystallization or chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

  • N,4-dimethyl-1,3-thiazol-2-amine
  • 2,4-disubstituted thiazoles

Comparison: N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. For example, while N,4-dimethyl-1,3-thiazol-2-amine may exhibit similar antimicrobial properties, the presence of the oxolan-3-amine moiety in this compound can enhance its solubility and bioavailability .

Properties

IUPAC Name

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-5-12-6-8(7)13-9-10-3-4-14-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXRJLHQLRVPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.